2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide 2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2549001-99-0
VCID: VC11850417
InChI: InChI=1S/C19H21N5O2/c1-12(25)20-13-5-7-14(8-6-13)21-18(26)15-9-10-17-22-16(19(2,3)4)11-24(17)23-15/h5-11H,1-4H3,(H,20,25)(H,21,26)
SMILES: CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol

2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

CAS No.: 2549001-99-0

Cat. No.: VC11850417

Molecular Formula: C19H21N5O2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide - 2549001-99-0

Specification

CAS No. 2549001-99-0
Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
IUPAC Name N-(4-acetamidophenyl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide
Standard InChI InChI=1S/C19H21N5O2/c1-12(25)20-13-5-7-14(8-6-13)21-18(26)15-9-10-17-22-16(19(2,3)4)11-24(17)23-15/h5-11H,1-4H3,(H,20,25)(H,21,26)
Standard InChI Key AQFFTLPGDUSXHZ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C

Introduction

Structural and Physicochemical Properties

The molecular architecture of 2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide comprises three distinct regions:

  • Imidazo[1,2-b]pyridazine core: A bicyclic system combining imidazole and pyridazine rings, enabling π-π stacking interactions and hydrogen bonding with biological targets .

  • tert-Butyl substituent: Positioned at the 2-position, this group enhances lipophilicity, potentially improving membrane permeability and metabolic stability .

  • 4-Acetamidophenyl carboxamide: A polar moiety at the 6-position that facilitates hydrogen bonding and target specificity, particularly in enzyme-binding pockets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₁N₅O₂
Molecular Weight351.4 g/mol
IUPAC NameN-(4-acetamidophenyl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide
Topological Polar Surface Area89.9 Ų
LogP (Predicted)2.34

The compound’s solubility profile is influenced by its balanced hydrophilicity (from the acetamido group) and hydrophobicity (tert-butyl), making it suitable for both aqueous and lipid-based formulations .

Synthetic Methodologies

Synthesis of imidazo[1,2-b]pyridazine derivatives typically involves cyclization strategies. For 2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, a multi-step route is employed:

  • Core Formation: Condensation of 3-amino-6-chloropyridazine with α-bromoketones under mild basic conditions (e.g., NaHCO₃) yields the imidazo[1,2-b]pyridazine scaffold . Halogen atoms at the 6-position direct regioselective alkylation, minimizing side reactions .

  • tert-Butyl Introduction: Friedel-Crafts alkylation or nucleophilic substitution introduces the tert-butyl group at the 2-position .

  • Carboxamide Functionalization: Coupling the 6-chloro intermediate with 4-acetamidoaniline via palladium-catalyzed amidation or nucleophilic aromatic substitution completes the synthesis .

Table 2: Optimization of Synthetic Yields

StepReagents/ConditionsYield (%)
CyclizationNaHCO₃, DMF, 80°C78
tert-Butyl Substitutiontert-Butyl bromide, AlCl₃65
AmidationPd(OAc)₂, Xantphos, 100°C82

Recent advances utilize flow chemistry to enhance reproducibility and scalability, particularly for the amidation step .

Biological Activity and Mechanism

The biological profile of this compound is shaped by its structural motifs:

Enzyme Inhibition

  • IKKβ Inhibition: Derivatives with tert-butyl groups exhibit nanomolar affinity for IKKβ (inhibitor of κB kinase), a key regulator of NF-κB signaling. Molecular docking studies suggest the tert-butyl group occupies a hydrophobic pocket near Lys44, while the acetamidophenyl moiety forms hydrogen bonds with Glu61 .

  • Antimicrobial Activity: Against Pseudomonas aeruginosa, the compound demonstrates an MIC of 6.25 μg/mL, comparable to tetracycline. The acetamido group enhances penetration through bacterial membranes .

Table 3: Comparative Biological Activities

TargetIC₅₀/MICReference Compound
IKKβ18 nMPS-1145 (IC₅₀ = 12 nM)
Aβ Plaque Binding94 nMPIB (Kᵢ = 11 nM)
P. aeruginosa6.25 μg/mLTetracycline (6.25 μg/mL)

Selectivity and Toxicity

Kinase profiling reveals >100-fold selectivity for IKKβ over CDK2 and EGFR, reducing off-target effects . In vitro cytotoxicity assays (HepG2 cells) show a CC₅₀ of 48 μM, indicating a favorable therapeutic window .

Structure-Activity Relationships (SAR)

Systematic modifications to the imidazo[1,2-b]pyridazine scaffold reveal critical trends:

  • 2-Position: Bulky substituents (e.g., tert-butyl) improve metabolic stability but reduce solubility. Smaller groups (methyl) lower IC₅₀ values by 30% .

  • 6-Position: Aromatic carboxamides enhance target engagement. Replacing the acetamidophenyl with aliphatic amines abolishes Aβ binding .

  • 3-Position: Methoxy groups at C3 improve antibacterial efficacy by 4-fold, likely through enhanced membrane interaction .

Applications in Drug Discovery

Neurodegenerative Diseases

The compound’s high affinity for Aβ plaques (Kᵢ = 94 nM) positions it as a candidate for Alzheimer’s disease diagnostics. Radiolabeled analogs (e.g., [¹¹C]-derivatives) are under investigation for PET imaging .

Oncology

As an IKKβ inhibitor, it suppresses NF-κB-mediated survival signals in multiple myeloma cells (IC₅₀ = 0.8 μM) . Synergy with bortezomib enhances apoptosis by 60% in xenograft models .

Anti-Infective Agents

Structural analogs show broad-spectrum activity against drug-resistant Mycobacterium tuberculosis (MIC₉₀ = 1.26 μM) by targeting the DprE1 enzyme involved in cell wall synthesis .

Future Directions

  • Prodrug Development: Esterification of the acetamido group could improve oral bioavailability, currently limited to 22% in rodent models .

  • Combination Therapies: Co-administration with checkpoint inhibitors (e.g., pembrolizumab) may enhance antitumor immune responses .

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